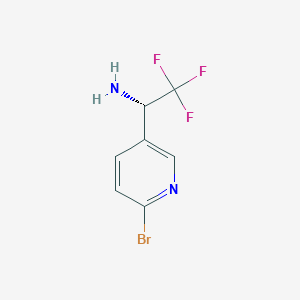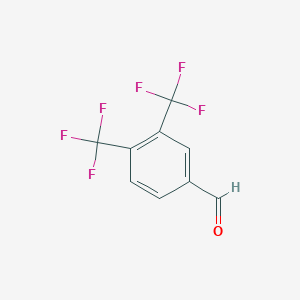
3,5-Dihydroxypicolinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxypicolinic acid is a derivative of picolinic acid, belonging to the pyridine family It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxypicolinic acid typically involves the hydroxylation of picolinic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of 3,5-dihydroxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 3,5-Dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming picolinic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Picolinic acid.
Substitution: Various substituted picolinic acid derivatives.
科学研究应用
3,5-Dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Studied for its role in microbial metabolism and potential antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
作用机制
The mechanism of action of 3,5-dihydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. In microbial metabolism, it is decarboxylated by specific enzymes to form other bioactive compounds .
相似化合物的比较
Picolinic Acid: A precursor to 3,5-dihydroxypicolinic acid, with a single carboxyl group at the 2-position.
3,6-Dihydroxypicolinic Acid: Another hydroxylated derivative with hydroxyl groups at the 3rd and 6th positions.
2,5-Dihydroxypyridine: A product of the decarboxylation of 3,6-dihydroxypicolinic acid.
Uniqueness: 3,5-Dihydroxypicolinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. Its ability to form stable complexes with metal ions and its role in microbial metabolism highlight its significance in various scientific domains.
属性
分子式 |
C6H5NO4 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC 名称 |
3,5-dihydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c8-3-1-4(9)5(6(10)11)7-2-3/h1-2,8-9H,(H,10,11) |
InChI 键 |
DGFRRFIDAHLFLI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
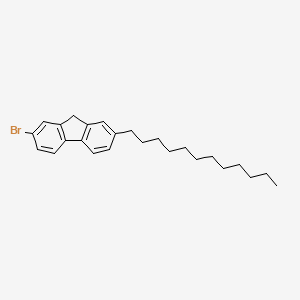
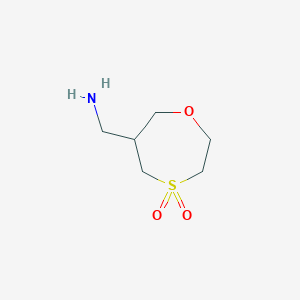
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
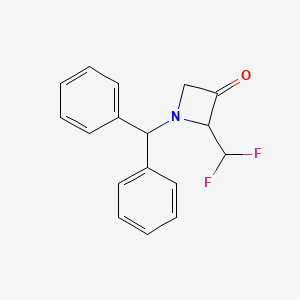
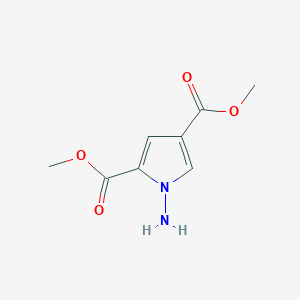
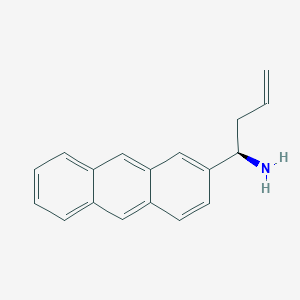
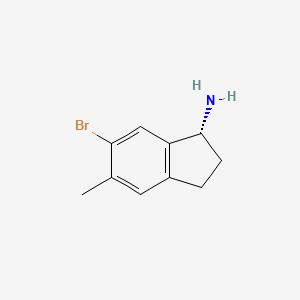

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
